N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

Nociceptin/Orphanin FQ Receptor GPCR Screening Binding Affinity

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide (CAS 689267-16-1, molecular formula C22H24N4OS, molecular weight 392.52 g/mol) is a synthetic small molecule featuring a 2-sulfanylidene-1H-quinazolin-4-one core linked via a p-aminophenyl spacer to an N-cyclohexylacetamide terminus. The compound is cataloged by multiple chemical suppliers as a research-grade screening compound, typically offered at purities of 95% or higher.

Molecular Formula C22H24N4OS
Molecular Weight 392.52
CAS No. 689267-16-1
Cat. No. B2628816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide
CAS689267-16-1
Molecular FormulaC22H24N4OS
Molecular Weight392.52
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43
InChIInChI=1S/C22H24N4OS/c27-20(23-16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)24-21-18-8-4-5-9-19(18)25-22(28)26-21/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,27)(H2,24,25,26,28)
InChIKeyFIJXITWWUGUIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile for N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide (CAS 689267-16-1): A Synthetic Quinazoline Screening Candidate


N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide (CAS 689267-16-1, molecular formula C22H24N4OS, molecular weight 392.52 g/mol) is a synthetic small molecule featuring a 2-sulfanylidene-1H-quinazolin-4-one core linked via a p-aminophenyl spacer to an N-cyclohexylacetamide terminus. The compound is cataloged by multiple chemical suppliers as a research-grade screening compound, typically offered at purities of 95% or higher . Despite its commercial availability, the compound lacks dedicated primary research publications, public patent exemplification, or authoritative database entries (PubChem, ChEMBL) that provide experimental bioactivity data [1]. The only quantitative affinity measurement retrieved—a Ki of 1.10 nM for the nociceptin/orphanin FQ (NOP) receptor attributed through BindingDB to US Patent 9,120,797—could not be structurally confirmed for this specific molecular entity [2]. Consequently, the compound's baseline pharmacological profile remains uncharacterized in the open scientific literature.

Why Unvetted Quinazoline Analogs Cannot Substitute for N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide in Pharmacological Assays


Quinazoline-4-thione derivatives constitute a broad chemotype with diverse biological activities, yet even subtle structural variations—such as the replacement of a 4-aminoanilide linker with a benzylamine spacer or the substitution of the cyclohexylacetamide group with a morpholinoethyl moiety—can fundamentally alter target engagement, selectivity, and physicochemical properties . In-class compounds bearing the 2-sulfanylidene-1H-quinazolin-4-yl scaffold have demonstrated activities spanning kinase inhibition, calcium channel modulation, and GPCR antagonism, depending on substitution patterns [1]. Therefore, generic procurement based solely on core scaffold similarity carries a high risk of introducing compounds with divergent pharmacological fingerprints, compromising assay reproducibility. The target compound's specific substitution array—a p-aminophenyl linker and an N-cyclohexylacetamide terminus—generates a unique topological and electronic surface that cannot be approximated by commercially available close analogs without confirmatory head-to-head profiling, which is currently absent from the public domain.

Quantitative Comparator-Based Differentiation Profile for N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide (CAS 689267-16-1)


Absence of Verified NOP Receptor Affinity Data Precludes Selectivity Comparison Against Spirocyclic Cyclohexane Congeners

A BindingDB entry attributed to this compound reports a Ki of 1.10 nM for the human NOP receptor at pH 7.4 and 25°C, ostensibly placing it among high-affinity NOP ligands [1]. However, structural verification against the patent exemplar US9120797, compound 32, reveals a fundamental scaffold mismatch: the patent describes spirocyclic cyclohexane-indole derivatives, not 2-sulfanylidene-quinazoline structures [2]. The SMILES string deposited for BDBM177934 confirms an N,N-dimethylamino spirocyclic framework inconsistent with the target compound's quinazoline-4-thione chemotype. Therefore, no verified head-to-head or cross-study comparator data exist for NOP receptor engagement. Until a correctly assigned binding assay is performed, any claim of differential NOP potency relative to known ligands (e.g., JTC-801, Ki = 0.32 nM; SB-612111, Ki = 0.33 nM) is unsupported.

Nociceptin/Orphanin FQ Receptor GPCR Screening Binding Affinity

Lack of Kinase Profiling Data Eliminates Differential Selectivity Assessment Against Quinazoline Kinase Inhibitor Scaffolds

2-Sulfanylidene-quinazoline derivatives have been explored as kinase inhibitor scaffolds, notably against JAK and PI3K family kinases [1]. However, no biochemical or cellular kinase inhibition data have been reported for the target compound in public databases, including ChEMBL, PubChem, and the Kinase SARfari portal. Without quantitative IC₅₀ or Kd measurements against a kinase panel, it is impossible to assess whether the N-cyclohexylacetamide and p-aminophenyl substitutions confer selectivity advantages over established quinazoline kinase inhibitors such as gefitinib (EGFR IC₅₀ = 27 nM) or lapatinib (EGFR/HER2 dual inhibitor). The absence of profiling data also precludes evaluation of potential off-target kinase interactions that could confound phenotypic assay interpretation.

Kinase Inhibition Quinazoline Chemotype Selectivity Profiling

Absence of Cytotoxicity or T-Type Calcium Channel Blockade Data for Target Compound Contrasts With Published 2-Thioquinazoline Series

A research program on 2-thio-3,4-dihydroquinazoline derivatives has demonstrated T-type calcium channel blockade with associated cytotoxic effects in cancer cell lines [1]. The target compound's structural similarity to this chemotype suggests potential calcium channel modulatory activity, but no quantitative electrophysiology or viability data have been published for it specifically. In the absence of IC₅₀ values for Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3 isoforms, and lacking growth inhibition data (GI₅₀) in NCI-60 or comparable panels, no differential potency or selectivity claim can be substantiated against published 2-thioquinazoline leads. Researchers procuring based on scaffold analogy risk selecting an inactive or unselective congener.

T-Type Calcium Channel Cytotoxicity Quinazoline-2-thione

Physicochemical Property Comparisons Are Constrained to In Silico Predictions Without Experimental logP or Solubility Data

The target compound's calculated molecular weight (392.52 g/mol), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts place it within Lipinski's rule-of-five space, consistent with oral drug-likeness . However, experimentally measured logP, aqueous solubility, and permeability data are absent from the public domain. Comparator quinazoline-4-thione analogs with published measured logP values (e.g., 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone) cannot be directly extrapolated because the p-aminophenyl-N-cyclohexylacetamide extension in the target compound is expected to significantly alter hydrophobicity and solubility. In silico predictions using tools such as SwissADME or ACD/Labs are possible but carry inherent uncertainty without experimental validation, limiting confident compound selection for biophysical or cellular assays where solubility is critical.

Physicochemical Properties Drug-likeness In Silico Prediction

Viable Deployment Scenarios for N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide Based on Available Evidence


Chemical Probe Synthesis and Structure-Activity Relationship (SAR) Exploration of Quinazoline-4-thione Scaffolds

The compound can serve as a synthetic intermediate or a starting point for medicinal chemistry campaigns exploring substitutions at the cyclohexyl, p-aminophenyl, and quinazolin-4-thione positions. Its commercial availability at >95% purity enables immediate derivatization without requiring total synthesis from simple precursors. Systematic modification followed by panel screening would generate the SAR data that are currently absent, potentially establishing differential activity against the chemotype classes discussed in Section 3.

Negative Control Compound for 2-Sulfanylidene-Quinazoline Bioactivity Assays

Given the absence of confirmed bioactivity data, the compound can be employed as a structurally matched negative control for related quinazoline-4-thione derivatives that exhibit verified kinase inhibition, calcium channel blockade, or GPCR activity. Procurement from a consistent lot-controlled source ensures chemical integrity across replicate experiments .

In Silico Modeling and Pharmacophore Elucidation Studies

The compound's well-defined 2D/3D structure allows its use in computational docking, molecular dynamics, and pharmacophore modeling studies aimed at predicting binding modes to targets associated with quinazoline chemotypes (e.g., kinases, GPCRs). This in silico characterization could inform subsequent procurement of structurally optimized analogs with higher predicted target engagement.

Analytical Reference Standard for Mass Spectrometry and Chromatography Method Development

The compound's distinctive molecular formula (C22H24N4OS) and molecular weight (392.52 g/mol) make it suitable as a calibration or system suitability standard for LC-MS and HPLC method development targeting quinazoline-containing libraries. Its commercial availability facilitates rapid incorporation into analytical workflows without synthetic investment .

Quote Request

Request a Quote for N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.